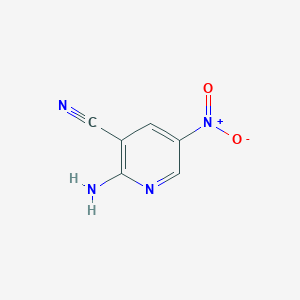![molecular formula C9H7N3O2S B3189414 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one CAS No. 321598-07-6](/img/structure/B3189414.png)
2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{Hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the cyclization and condensation of haloketones with thioamide. This process is considered one of the most widely used methods for synthesizing thiazole moieties . Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
2-{Hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like thiourea .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .
科学研究应用
2-{Hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential use in drug design and discovery.
作用机制
The mechanism of action of 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer agent.
Uniqueness
What sets 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one apart from these similar compounds is its unique structure, which may confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
321598-07-6 |
|---|---|
分子式 |
C9H7N3O2S |
分子量 |
221.24 g/mol |
IUPAC 名称 |
3-hydroxy-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c13-6-2-1-3-10-7(6)8(14)12-9-11-4-5-15-9/h1-5,13H,(H,11,12,14) |
InChI 键 |
WSWKSTZDYDQRIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylic acid](/img/structure/B3189370.png)








